

Technical Support Center: Synthesis of 3,6,9-Trioxaundecanedioic Acid

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Compound of Interest

Compound Name: 3,6,9-Trioxaundecanedioic acid

Cat. No.: B1679198

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This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of **3,6,9-Trioxaundecanedioic acid**. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Frequently Asked Questions (FAQs)

What is **3,6,9-Trioxaundecanedioic acid**?

3,6,9-Trioxaundecanedioic acid is a polyethylene glycol (PEG)-based linker containing two terminal carboxylic acid groups.^{[1][2]} Its hydrophilic PEG spacer enhances solubility in aqueous media.^{[1][2]} The molecule has an empirical formula of C₈H₁₄O₇ and a molecular weight of 222.19 g/mol.^[3]

What are the primary applications of **3,6,9-Trioxaundecanedioic acid**?

It is frequently utilized as a linker in Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.^{[3][4]} The terminal carboxylic acids can react with primary amine groups to form stable amide bonds, making it useful for drug conjugation and in drug delivery systems to improve solubility and bioavailability.^{[1][2]} It also serves as a building block in the synthesis of polymers like polyesters and polyamides.^[5]

What are the common synthetic routes to produce **3,6,9-Trioxaundecanedioic acid**?

Common synthetic methods include the oxidation of triethylene glycol and the deprotection of corresponding ester precursors, such as the removal of a tert-butyl group from a diacetate linker using trifluoroacetic acid in dichloromethane.[\[3\]](#)[\[6\]](#)[\[7\]](#)

What are the key physical and chemical properties of **3,6,9-Trioxaundecanedioic acid**?

Property	Value
Molecular Formula	C8H14O7 [6]
Molecular Weight	222.19 g/mol [6]
Appearance	Off-white to yellow solid-liquid mixture [8]
Density	1.3 g/mL at 20 °C [1] [9]
Refractive Index	n _{20/D} 1.470 [1] [9]
Solubility	Soluble in water, DCM, DMF, and DMSO [5] [8]
pKa	3.09±0.10 (Predicted) [8]
Boiling Point	443.7±30.0 °C at 760 mmHg (Predicted) [8]
Flash Point	178.3°C [5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of **3,6,9-Trioxaundecanedioic acid**.

Issue 1: Low Yield of the Final Product

- Potential Cause 1: Incomplete Reaction.
 - Solution: Ensure that the reaction goes to completion by monitoring its progress using appropriate analytical techniques such as TLC, LC-MS, or GC-MS.[\[10\]](#)[\[11\]](#) If the reaction stalls, consider increasing the reaction time or temperature, or adding more reagent. For syntheses involving protecting groups, ensure deprotection is complete.[\[3\]](#)
- Potential Cause 2: Side Reactions.

- Solution: The choice of reagents and reaction conditions is critical to minimize side reactions.[\[12\]](#) For instance, when using dicarboxylic acid dichlorides, side reactions can be a significant issue.[\[12\]](#) In such cases, optimizing the reaction temperature and using a high-purity solvent may help. The presence of water as an impurity in starting materials can also lead to unwanted side products.[\[13\]](#)
- Potential Cause 3: Degradation of the Product.
 - Solution: **3,6,9-Trioxaundecanedioic acid** is an organic acid and may be sensitive to harsh reaction conditions. Avoid excessively high temperatures or extreme pH conditions during workup and purification if possible.

Issue 2: Difficulty in Product Purification

- Potential Cause 1: High Water Solubility.
 - Solution: The high water solubility of PEG derivatives can make purification by traditional aqueous washes challenging.[\[13\]](#) Instead of relying solely on liquid-liquid extraction with common organic solvents, consider alternative purification methods such as column chromatography (silica gel, alumina, or florisil) or preparative HPLC.[\[13\]](#)[\[14\]](#)
- Potential Cause 2: Presence of Unreacted Starting Materials or Reagents.
 - Solution: If the product is contaminated with non-polar starting materials, a multi-step purification process involving both extraction and chromatography may be necessary.[\[14\]](#) For syntheses starting from PEG diols, gel filtration or ultrafiltration can be effective in separating the product from unreacted PEG, especially if there is a significant difference in molecular weight.[\[13\]](#)
- Potential Cause 3: Formation of Emulsions during Extraction.
 - Solution: The PEG-like structure can sometimes lead to the formation of emulsions during aqueous workup. To break up emulsions, try adding brine or a small amount of a different organic solvent. Centrifugation can also be an effective method to separate the layers.

Issue 3: Inconsistent Product Quality Between Batches

- Potential Cause 1: Purity of Starting Materials.
 - Solution: The purity of the starting materials, particularly the PEG precursors, is crucial. Commercial PEGs can contain impurities such as water or PEG diols which can affect the reaction outcome. It is recommended to use high-purity starting materials and to characterize them before use.
- Potential Cause 2: Lack of Strict Control Over Reaction Conditions.
 - Solution: Maintain consistent reaction conditions, including temperature, reaction time, and stoichiometry of reagents, across all batches. For reactions sensitive to moisture, ensure anhydrous conditions are maintained throughout the synthesis.[\[15\]](#)

Experimental Protocols

Synthesis of **3,6,9-Trioxaundecanedioic acid** via Oxidation of Triethylene Glycol

This protocol is a general guideline based on the oxidation of glycols. The specific oxidizing agent and reaction conditions may need to be optimized.

Materials:

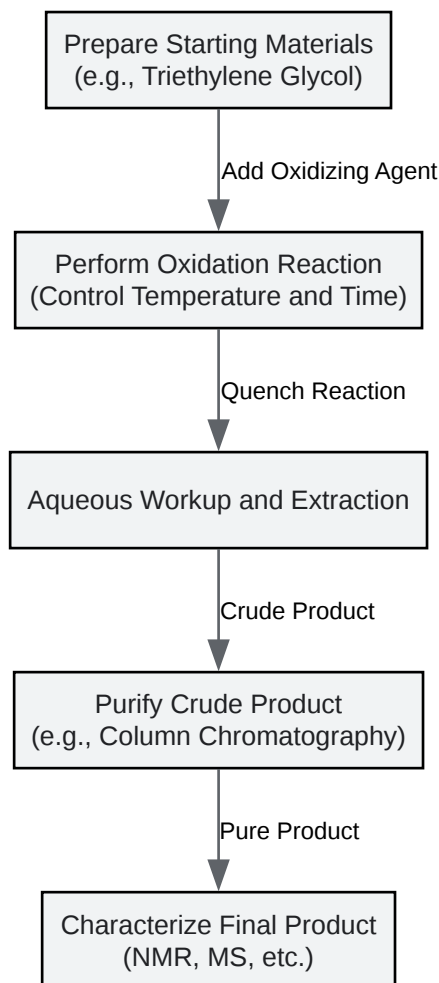
- Triethylene glycol
- Oxidizing agent (e.g., N-chlorosaccharin, Jones reagent, or other suitable oxidant)[\[7\]](#)
- Appropriate solvent (e.g., aqueous acetic acid)[\[7\]](#)
- Acid (e.g., perchloric acid)[\[7\]](#)
- Quenching agent (e.g., sodium bisulfite)
- Extraction solvent (e.g., dichloromethane)[\[10\]](#)
- Drying agent (e.g., anhydrous sodium sulfate)[\[10\]](#)

Procedure:

- Dissolve triethylene glycol in the chosen solvent in a reaction flask.
- Add the acid catalyst to the solution.
- Slowly add the oxidizing agent to the reaction mixture while maintaining the desired temperature (e.g., with an ice bath).
- Monitor the reaction progress by TLC or another suitable method.
- Once the reaction is complete, quench any remaining oxidizing agent by adding a suitable quenching agent.
- Extract the product from the aqueous phase using an organic solvent like dichloromethane.
[10]
- Combine the organic extracts and dry over anhydrous sodium sulfate.[10]
- Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography or another suitable method.

Visualizations

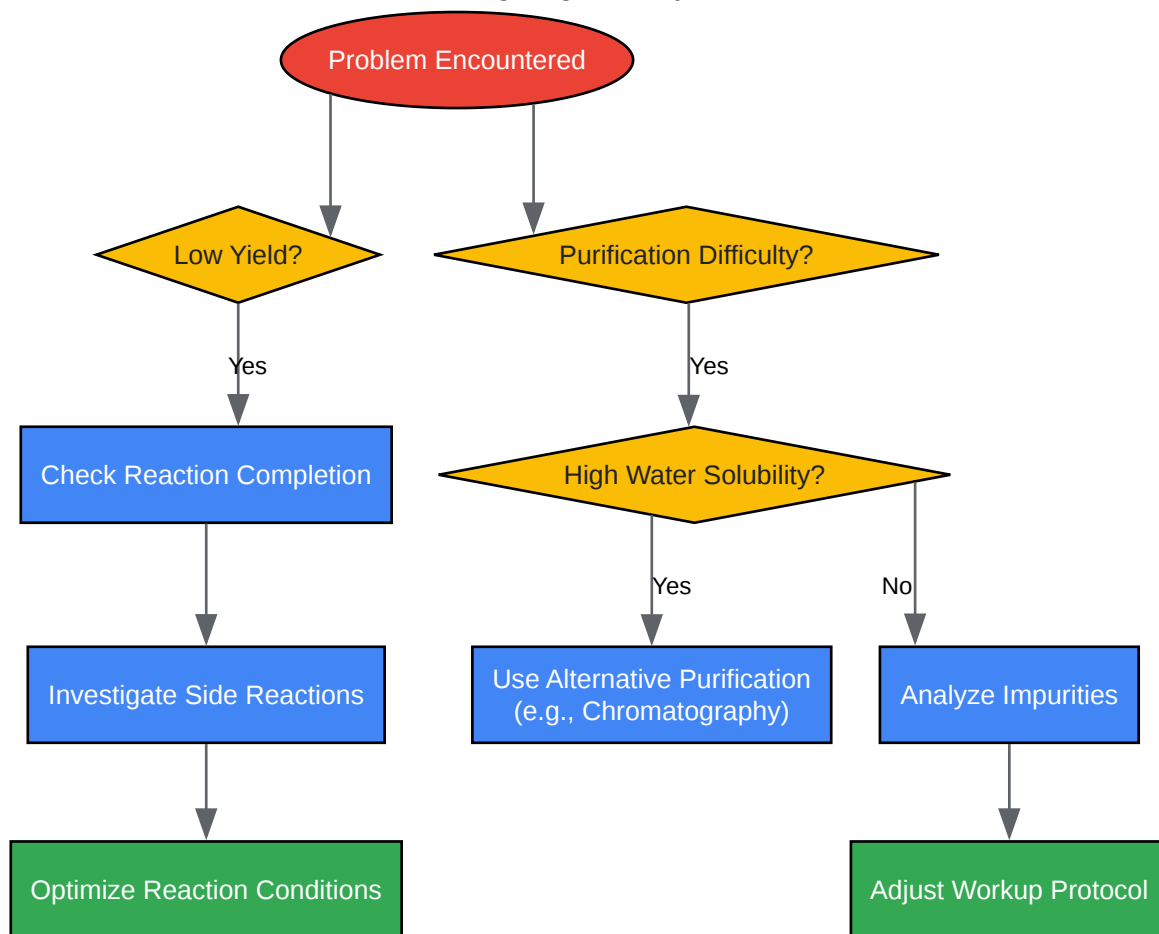
General Experimental Workflow for 3,6,9-Trioxaundecanedioic Acid Synthesis



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Caption: General workflow for the synthesis of **3,6,9-Trioxaundecanedioic acid**.

Troubleshooting Logic for Synthesis Issues



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